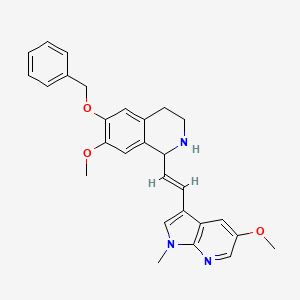

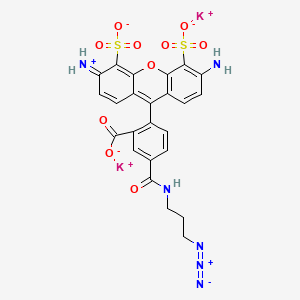

AF488 azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AF488 azide, also known as Alexa Fluor 488 azide, is a green-fluorescent dye that is widely used in various scientific applications. It is known for its high brightness and photostability, making it an excellent choice for fluorescence microscopy, flow cytometry, and high-content screening. The compound is reactive with terminal alkynes via a copper-catalyzed click reaction, which allows for the efficient labeling of biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

AF488 azide is synthesized through a series of chemical reactions that involve the introduction of an azido group into the Alexa Fluor 488 dye. The process typically involves the following steps:

Activation of Alexa Fluor 488: The Alexa Fluor 488 dye is first activated by converting it into a reactive intermediate.

Introduction of Azido Group: The activated dye is then reacted with an azido-containing reagent to introduce the azido group.

Purification: The resulting this compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

AF488 azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and result in the formation of stable triazole linkages .

Common Reagents and Conditions

CuAAC: This reaction requires a copper (I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

SPAAC: This reaction does not require a catalyst and can be performed under mild conditions. .

Major Products

The major products of these reactions are triazole-linked conjugates, which are highly stable and can be used for various applications, including biomolecule labeling and imaging .

Applications De Recherche Scientifique

AF488 azide has a wide range of applications in scientific research, including:

Chemistry: Used for the labeling of small molecules and polymers, facilitating the study of chemical reactions and interactions.

Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry. .

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Mécanisme D'action

The mechanism of action of AF488 azide involves its ability to react with terminal alkynes or strained alkynes through click chemistry reactions. This reaction forms a stable triazole linkage, allowing the dye to be covalently attached to various biomolecules. The high brightness and photostability of this compound make it an excellent fluorescent label for imaging and detection purposes .

Comparaison Avec Des Composés Similaires

AF488 azide is often compared with other fluorescent dyes, such as:

Fluorescein isothiocyanate (FITC): While FITC is also a green-fluorescent dye, this compound offers higher photostability and brightness, making it more suitable for long-term imaging applications.

Rhodamine B: Rhodamine B is a red-fluorescent dye, and while it has similar applications, this compound’s green fluorescence provides better contrast in certain imaging techniques.

Cy3 and Cy5: These dyes emit in the orange and red regions of the spectrum, respectively.

Propriétés

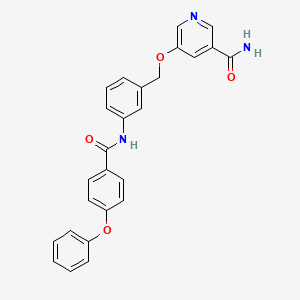

Formule moléculaire |

C24H18K2N6O10S2 |

|---|---|

Poids moléculaire |

692.8 g/mol |

Nom IUPAC |

dipotassium;2-(3-amino-6-azaniumylidene-4,5-disulfonatoxanthen-9-yl)-5-(3-azidopropylcarbamoyl)benzoate |

InChI |

InChI=1S/C24H20N6O10S2.2K/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;;/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |

Clé InChI |

MGJOLOROLGHSRR-UHFFFAOYSA-L |

SMILES canonique |

C1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)